molecular formula C24H27ClN4O2 B2990622 3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-41-7

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2990622
CAS No.: 897734-41-7
M. Wt: 438.96
InChI Key: IJOSRYPNQLHYJV-UHFFFAOYSA-N
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Description

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a sophisticated synthetic compound designed for pharmaceutical research and development. Its molecular architecture integrates a piperazine ring—a prominent nitrogen-containing heterocycle known for its significance as a pharmaceutical intermediate . This core structure is strategically coupled with a pyridine ring, a combination noted within scientific literature for enhancing biological activity in single structural frameworks . Piperazine and pyridine are recognized as fundamental building blocks in approved drugs, with pyridine and piperidine structures appearing in over 180 marketed drugs and nearly one-fifth of new drugs approved in recent years . The specific structure features a 2-chlorophenyl group and a 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one moiety, connected via a methyl bridge, creating a multifunctional ligand with potential for interacting with multiple biological targets. This complex heterocyclic system is categorized among compounds with nitrogen hetero-atoms only, specifically those containing an unfused pyridine ring in the structure . As a research chemical, it is intended for in vitro investigations into the therapeutic potential of complex heterocyclic compounds, particularly for probing receptor interactions and signal transduction pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-8-4-5-9-19(18)25)28-14-12-27(13-15-28)21-10-6-7-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSRYPNQLHYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a compound with the molecular formula C24H27ClN4O2, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a chlorophenyl group, a piperazine moiety, and a substituted pyridine ring, which contribute to its diverse biological activities. The IUPAC name for this compound is 3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM in various studies . This suggests that modifications in the structure can enhance the efficacy against resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various human cell lines. Preliminary results indicate that it is relatively non-toxic to HEK-293 cells, which is promising for further development as a therapeutic agent . The low cytotoxicity profile is essential for compounds intended for clinical use.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or replication.
  • Receptor Interaction : The presence of the piperazine and pyridine moieties suggests potential interactions with neurotransmitter receptors, which could influence various physiological processes.
  • Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its bioavailability and effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study AIdentified significant anti-tubercular activity with IC50 values indicating effectiveness against resistant strains .
Study BDemonstrated low cytotoxicity in human cell lines while maintaining antimicrobial properties .
Study CExplored structure–activity relationships, leading to insights on how modifications affect potency and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares structural similarities with other arylpiperazine-pyridinone hybrids. Key analogs include:

3-((3-Chlorophenyl)(4-(4-Fluorophenyl)Piperazin-1-yl)Methyl)-4-Hydroxy-1-(2-Methoxyethyl)-6-Methylpyridin-2(1H)-One (CAS 897735-11-4)

  • Differences : Substitution at the phenyl (3-Cl vs. 2-Cl) and piperazine (4-(4-fluorophenyl) vs. 4-(pyridin-2-yl)).
  • Molecular Formula : C₂₆H₂₉ClFN₃O₃; Molecular Weight : 486.0 .

6-(4-Chlorophenyl)-2-{[4-(Pyridin-2-yl)Piperazin-1-yl]Methyl}Pyridazin-3(2H)-One (CAS 1374516-20-7) Differences: Pyridazinone core instead of pyridinone; 4-chlorophenyl substituent. Molecular Formula: Not explicitly stated, but structurally distinct .

1-Ethyl-3-((4-Fluorophenyl)(4-(Pyridin-2-yl)Piperazin-1-yl)Methyl)-4-Hydroxy-6-Methylpyridin-2(1H)-One (CAS 939240-46-7)

  • Differences : 4-Fluorophenyl vs. 2-chlorophenyl on the benzyl group.
  • Molecular Formula : C₂₄H₂₇FN₄O₂; Molecular Weight : 422.5 .
Table 1: Structural and Molecular Comparison
Compound Core Structure Phenyl Substituent Piperazine Substituent Molecular Weight (g/mol)
Target Compound Pyridin-2-one 2-Chloro Pyridin-2-yl 465.96
CAS 897735-11-4 Pyridin-2-one 3-Chloro 4-(4-Fluorophenyl) 486.0
CAS 1374516-20-7 Pyridazin-3-one 4-Chloro Pyridin-2-yl N/A
CAS 939240-46-7 Pyridin-2-one 4-Fluoro Pyridin-2-yl 422.5

Physicochemical Properties

Available data indicate variability in molecular weights due to substituent differences. For example:

  • The target compound (465.96 g/mol) is heavier than CAS 939240-46-7 (422.5 g/mol) due to the larger 2-chlorophenyl group compared to 4-fluorophenyl .
  • CAS 897735-11-4 has a higher molecular weight (486.0 g/mol) owing to the additional methoxyethyl group .

Pharmacological Implications (Hypothetical)

While direct activity data for the target compound are lacking, structural analogs provide clues:

  • Pyridinone vs.
  • Halogen Effects : Fluorine substitution (e.g., CAS 939240-46-7) could enhance metabolic stability compared to chlorine, as seen in other drug candidates .

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